2-Nitroanisole

Description

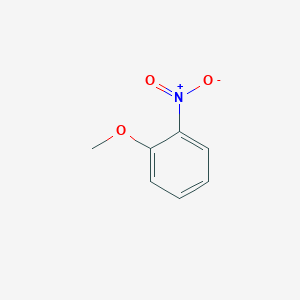

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBYEGUGFPZCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020962 | |

| Record name | 1-Methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, yellow, or reddish liquid; [HSDB] Yellow liquid; mp = 9-10 deg C; [MSDSonline], COLOURLESS-TO-YELLOW-RED LIQUID. | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

277 °C; 144 °C at 4 mm Hg, Boiling point range: 268-271 °C, 277 °C | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

124 °C, 142 °C closed cup, 142 °C c.c. | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, In water, 1.69X10+3 mg/L at 30 °C, Solubility in water, g/l at 30 °C: 1.69 (slightly soluble) | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2540 g/cu cm at 20 °C, Relative density (water = 1): 1.25 (20 °C) | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.29 | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0036 [mmHg], 3.6X10-3 mm Hg at 25 °C, Vapor pressure, kPa at 30 °C: 0.004 | |

| Record name | o-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless to yellowish liquid, Light reddish or amber liquid | |

CAS No. |

91-23-6, 29191-53-5 | |

| Record name | 2-Nitroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029191535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRE7HLZ17K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

10.5 °C | |

| Record name | 2-Nitroanisole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-NITROANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1520 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Advanced Synthetic Methodologies of 2 Nitroanisole

Established Synthetic Routes to 2-Nitroanisole

The production of this compound primarily relies on two well-known synthetic pathways: the nitration of anisole (B1667542) and the reaction of 2-chloronitrobenzene with methanolic sodium hydroxide (B78521).

Nitration of Anisole

The nitration of anisole is a classic example of an electrophilic aromatic substitution reaction, where a nitro group (-NO₂) is introduced onto the benzene (B151609) ring of anisole. fishersci.bewikipedia.org

Anisole, or methoxybenzene, possesses a methoxy (B1213986) group (-OCH₃) that is an activating group, making the benzene ring more susceptible to electrophilic attack. This activating effect also directs the incoming nitro group predominantly to the ortho and para positions relative to the methoxy group. fishersci.bewikipedia.orgfishersci.ca

The reaction conditions significantly influence the positional selectivity and reaction rate. Studies have shown that the choice of solvent plays a crucial role; for instance, the ortho/para ratio remains relatively consistent (around 1.2) in nonpolar solvents but can vary considerably in polar solvents. wikipedia.org Generally, better conversions and yields are achieved in nonpolar solvents such as n-heptane, cyclohexane, n-hexane, and carbon tetrachloride. wikipedia.org Maintaining controlled temperature conditions during the nitration process is essential to prevent over-nitration and ensure the selective formation of the desired mononitrated product. fishersci.cafishersci.ie While a mixture of nitric and sulfuric acids is commonly employed, it is also possible to nitrate (B79036) anisole using only nitric acid, particularly concentrated nitric acid. fishersci.fifishersci.com

The most common nitrating mixture for aromatic compounds, including anisole, consists of concentrated nitric acid and sulfuric acid. fishersci.befishersci.cafishersci.iewikipedia.org In this mixture, sulfuric acid acts as a strong acid that protonates nitric acid, facilitating the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺). fishersci.bewikipedia.orgfishersci.ca The nitronium ion is generated through the following equilibrium:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ fishersci.ca

This generation of the nitronium ion is a key step in the electrophilic aromatic substitution mechanism, allowing for the introduction of the nitro group onto the activated anisole ring. fishersci.ca

Reaction of Methanolic Sodium Hydroxide with 2-Chloronitrobenzene

Another established method for synthesizing this compound involves the reaction of 2-chloronitrobenzene with methanolic sodium hydroxide. This process is particularly relevant for industrial production due to its high yield. nih.govwikipedia.orgwikipedia.org

The synthesis typically involves the slow addition of methanolic sodium hydroxide to a solution of 2-chloronitrobenzene in methanol (B129727) at an initial temperature of 70 °C. To ensure the completion of the reaction, the mixture is then gradually heated under pressure to 95 °C. Following the reaction, the product, this compound, separates as an oil upon dilution with water. This method can achieve a yield of approximately 90%, and methanol can be recovered from the aqueous layer for reuse. nih.govwikipedia.orgwikipedia.org

The reaction can be summarized as a nucleophilic aromatic substitution where the methoxide (B1231860) ion (CH₃O⁻), generated from methanolic sodium hydroxide, displaces the chloride ion from 2-chloronitrobenzene.

Table 1: Key Parameters and Yield for 2-Chloronitrobenzene Reaction

| Reactants | Conditions | Product | Yield |

| 2-Chloronitrobenzene, | Methanolic Sodium Hydroxide, | This compound | ~90% nih.gov |

| Methanolic Sodium Hydroxide | 70 °C (initial), then 95 °C (under pressure) | ||

| Methanol |

Industrial Production Processes and Optimization

Industrial production of this compound often focuses on maximizing efficiency, yield, and safety. While both established routes are utilized, continuous nitration techniques represent an area of significant optimization.

Continuous Nitration Techniques

Continuous-flow nitration technology has gained recognition in the chemical industry for its enhanced safety and improved production efficiency compared to traditional batch reactor systems. wikipedia.orgnih.govnih.gov This approach is a prominent and evolving area in chemical engineering, serving as a platform for the development of novel equipment, processes, and products in chemical synthesis. wikipedia.org

Although specific detailed processes for continuous nitration of anisole to this compound are not extensively documented in public literature, the general advantages of continuous flow apply. These advantages include better control over exothermic reactions, improved selectivity, and higher yields, as demonstrated in the continuous nitration of other aromatic compounds like p-nitroanisole and toluene. wikipedia.orgnih.govnih.gov The optimization of reaction conditions in industrial settings aims to maximize the yield of this compound and minimize the formation of undesirable by-products, often followed by purification steps such as distillation or recrystallization to achieve high purity. fishersci.ie

Yield and Purity Considerations

The conventional synthesis of this compound from 2-chloronitrobenzene using methanolic sodium hydroxide can achieve a yield of approximately 90%. nih.govnih.govchemicalbook.com Purity is a critical factor for this compound, especially given its use as an intermediate in pharmaceuticals and other sensitive applications. Commercial preparations are often available with purities of 98% or higher, indicating the feasibility of achieving high purity through optimized synthetic methods and purification steps. lobachemie.compallavchemicals.comultrapurelab.nettcichemicals.comchemimpex.com

For instance, in the synthesis of 4-methyl-2-nitroanisole, a related compound, a yield of 90% was reported using a two-stage process involving 4-methyl-2-nitrophenol (B89549) with sodium hydroxide in water, followed by dimethyl sulfate (B86663) with tetrabutylammonium (B224687) bromide in dichloromethane (B109758) and water. chemicalbook.com This suggests that similar high yields and purity can be achieved for this compound through careful control of reaction parameters and purification techniques like column chromatography.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to minimize the environmental impact of chemical processes, focusing on reducing waste, using less hazardous substances, and improving energy efficiency. In the context of this compound synthesis, green chemistry approaches are being explored to develop more sustainable production methods.

Solvent-Free Synthetic Methodologies

The development of solvent-free synthetic methodologies is a significant aspect of green chemistry. While direct solvent-free nitration of anisole to selectively yield this compound is challenging due to the potential for dinitration (e.g., to 2,4-dinitroanisole), research has explored solvent-free conditions for related nitration reactions. For example, the solvent-free nitration of electron-rich arenes, including anisole, using acetyl nitrate generated in situ from 100% nitric acid and acetic anhydride (B1165640), has been investigated. This method has successfully produced 2,4-dinitroanisole (B92663) in good yields without the need for additional solvents or solid catalysts. dtic.milresearchgate.netgoogle.com While this specifically targets dinitroanisole, it highlights the potential for solvent-free conditions in nitroanisole chemistry, suggesting avenues for future research into selective mono-nitration.

Another example of solvent-free or reduced-solvent approaches can be found in phase-transfer catalysis. Solid-liquid phase-transfer catalysis (S-L PTC) has been shown to be advantageous for the methoxylation of chloronitrobenzenes to nitroanisoles, allowing reactions to be conducted at room temperature with high conversion and selectivity, in contrast to liquid-liquid PTC systems that often require higher temperatures. acs.org

Sustainable Catalyst Development

Sustainable catalyst development is crucial for enhancing the environmental profile of chemical syntheses. In the context of nitroarene reduction, which often follows this compound synthesis to produce amino compounds, advancements in green catalysts are notable. For instance, carbon nanotubes oxidized by green methods, such as with hydrogen peroxide, have demonstrated efficiency as metal-free catalysts for nitroarene reduction. These catalysts exhibited full conversion and good to excellent selectivity for the corresponding anilines. rsc.org

Furthermore, gold-incorporated SBA-15 catalysts prepared via a solvent-free ball milling approach have shown high reactivity and selectivity in the reduction of various nitroarenes, including 4-nitroanisole (B1192098), to anilines using sodium borohydride (B1222165) (NaBH4) in absolute ethanol. This catalyst could be reused for multiple cycles without significant loss of activity or selectivity, with minimal gold leaching. uco.es Although these examples focus on the reduction of nitroanisoles rather than their direct synthesis, they illustrate the broader trend in developing sustainable catalytic systems for processes involving nitroaromatic compounds.

The use of polyethylene (B3416737) glycol (PEG 400) as a green solvent and phase transfer catalyst has also been explored in environmentally friendly tandem syntheses for other organic compounds, indicating its potential for broader application in sustainable organic synthesis, including potentially in the context of nitroanisole chemistry. researchgate.net

Table 1: Summary of this compound Synthesis Methods and Yields

| Method | Reactants | Conditions | Reported Yield |

| Nucleophilic Aromatic Substitution | 2-Chloronitrobenzene, Methanolic NaOH | 70 °C, then 95 °C under pressure | 90% nih.govnih.govchemicalbook.com |

| Nitration of Anisole | Anisole, HNO3, H2SO4 | Controlled temperature | Not specified |

| Autoclave Reaction with Organic Solvent | o-Nitrochlorobenzene, Methanol, 30% NaOH(aq) | 30-60 °C (3-5 hrs), then 80-100 °C (1 hr) under 0.1-1 MPa pressure | Not specified |

Table 2: Key Properties and Purity of this compound

| Property | Value | Source |

| Molecular Formula | C7H7NO3 | ontosight.ai |

| Molecular Weight | 153.14 g/mol | fishersci.at |

| Appearance | Pale yellow liquid, light red or amber-colored liquid or crystals ontosight.ainih.gov | ontosight.ainih.gov |

| Melting Point | 9-10 °C (lit.) / 9-12 °C (lit.) | ontosight.aichemicalbook.com |

| Boiling Point | 267-268 °C (lit.) / 273 °C (lit.) | ontosight.aichemicalbook.com |

| Density | 1.254 g/mL at 25 °C (lit.) | chemicalbook.com |

| Solubility in Water | Moderately soluble / Insoluble | ontosight.ainih.gov |

| Purity (Commercial) | ≥98% (for synthesis) | lobachemie.compallavchemicals.comultrapurelab.nettcichemicals.com |

Chemical Reactivity and Mechanistic Studies of 2 Nitroanisole Transformations

Reduction Reactions of the Nitro Group

The reduction of nitroarenes, including 2-nitroanisole, to their corresponding aryl amines is a valuable chemical transformation, as aryl amines serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and other industrial materials. nih.gov The process typically involves the conversion of the nitro group through intermediate stages such as nitroso and hydroxylamine (B1172632) compounds, ultimately yielding the amine. nist.gov

Catalytic Hydrogenation to o-Anisidine (B45086)

One prominent reduction pathway for this compound is its catalytic hydrogenation to o-anisidine (2-methoxyaniline). chem960.comlabsolu.ca This reaction is a key step in the industrial production of o-anisidine, which is extensively used in the synthesis of azo dyes. chem960.com Reduction can be achieved using various methods, including an H₂-catalyst or iron-formic acid. labsolu.ca For instance, selective nitro to amine reduction has been demonstrated using a 5%Pt-1%Fe/C catalyst.

Electrochemical Reduction Mechanisms

Electrochemical reduction offers an alternative route for the transformation of nitro compounds, including this compound, into useful organic compounds like amines. The mechanism of nitrobenzene (B124822) reduction, which can be extended to other nitroarenes, often follows a model involving two potential pathways: a direct route and a condensation route. The direct route involves the sequential reduction of the nitro compound to a nitroso compound, then to an aryl/alkyl hydroxylamine, and finally to the aniline (B41778). The condensation route involves the condensation of nitroso intermediates with N-aryl/alkyl hydroxylamine species, leading to azoxy intermediates, which are subsequently converted to azo, hydrazo, and ultimately aniline products. nist.gov

Regioselectivity in Electrochemical Reduction-Nucleophilic Substitution

Studies on the electrochemical reduction-Bamberger substitution of this compound have revealed atypical regioselectivity. When conducted in 1 M H₂SO₄, the reaction predominantly yields 2,5-dimethoxyaniline, rather than the anticipated 2,4-isomer. This observed selectivity is influenced by both acidity and solvent polarity. Lower acidity and less polar solvents have been shown to favor the formation of 2,4-dimethoxyaniline (B45885) during galvanostatic electrolysis.

Formation of Atypical Isomers and Mechanistic Hypotheses

To account for the formation of these atypical isomers, a mechanistic working hypothesis has been proposed, involving an ortho-quinone monoimine dication as an intermediate. This hypothesis aims to guide further synthetic investigations into the observed regioselectivity.

Reductive Biotransformation Pathways

Nitroaromatic compounds, including this compound, are known to undergo reductive biotransformation in environmental and biological systems, leading to the formation of aromatic amines. In vitro studies have shown that this compound can be reductively metabolized by hepatic cytosol from various species, including humans, rats, rabbits, and pigs, as well as by enzymes such as xanthine (B1682287) oxidase (XO). Xanthine oxidase has been identified as a major enzyme responsible for this reductive metabolism in hepatic cytosol. The primary reduction products identified from these biotransformation processes are N-(2-methoxyphenyl)hydroxylamine and o-anisidine.

Formation of Aromatic Amines (e.g., 2-amino-4-nitroanisole, 4-amino-2-nitroanisole, 2,4-diaminoanisole)

While direct biotransformation of this compound into specific di-amino/nitro-amino anisoles is a complex area, studies on related dinitroanisole compounds, such as 2,4-dinitroanisole (B92663) (DNAN), provide insights into potential pathways. The nitroreduction of DNAN in anaerobic soils leads to aromatic amines like 2-methoxy-5-nitroaniline (B165355) (also known as 2-amino-4-nitroanisole) and 2,4-diaminoanisole. Furthermore, these biotransformation pathways can involve the formation of reactive nitroso-intermediates that subsequently couple with amines to form azo dimers.

Role of Nitroso-Intermediates and Azo Dimer Formation

The transformation of nitroaromatic compounds, including those structurally related to this compound, often involves nitroso and hydroxylamino intermediates, particularly under reductive conditions. These intermediates can undergo coupling reactions to form azo-bonded dimers and oligomers. sigmaaldrich.comnewdrugapprovals.org For instance, in studies involving 4-nitroanisole (B1192098) as a model compound, the formation of the azo dimer 4,4'-dimethoxyazobenzene has been confirmed under anaerobic conditions in the presence of granular sludge. newdrugapprovals.orgamericanelements.com This dimerization is believed to occur via a condensation reaction between a nitroso intermediate and an amino-containing compound, a mechanism proposed for azo dye synthesis. sigmaaldrich.com Alternatively, azo dimers can arise from the reaction of nitroso-intermediates with hydroxylamine intermediates, leading to azoxybenzenes which can subsequently be reduced to azo compounds. sigmaaldrich.com While such azo dimers may form, their accumulation can be limited by instability under reducing conditions. americanelements.com

Nucleophilic Substitution Reactions

This compound participates in nucleophilic substitution reactions, where the nature of the nucleophile and reaction conditions significantly influence the outcome. wikipedia.org

Photocyanation and Regioselectivity

Photocyanation of this compound with cyanide ion has been observed to lead to substitution products. wikipedia.org Specifically, this compound yields 4-methoxy-3-nitrobenzonitrile (B1305115) through formal substitution of a hydrogen atom. wikipedia.org This regioselectivity is notably influenced by the solvent; in a 65:35 acetonitrile (B52724):water mixture, 4-methoxy-3-nitrobenzonitrile was the exclusive product, whereas in methanol (B129727), 2-methoxy-3-nitrobenzonitrile (B3039584) predominated. wikipedia.org This behavior aligns with observations for the photoreaction of p-nitroanisole with cyanide. wikipedia.org

Photohydrolysis in the Presence of Amines

The photochemical reaction of this compound with diethylamine (B46881) in aqueous acetonitrile primarily results in photohydrolysis, yielding o-methoxyphenol as the sole isolable product (61% yield). wikipedia.org A notable characteristic of this reaction is that the diethylamine itself is not incorporated into the product. wikipedia.org Furthermore, the quantum yield for o-methoxyphenol formation remains independent of diethylamine concentration across a wide range (4 x 10⁻⁴ M to 0.1 M). wikipedia.org This suggests that the role of diethylamine in this specific photohydrolysis might be to generate a low concentration of hydroxide (B78521) ion through an equilibrium with water. wikipedia.org

Influence of Solvent and Hydroxide Ion Concentration

The reactivity of this compound in nucleophilic substitution reactions, particularly with hydroxide ions, is sensitive to both solvent composition and hydroxide ion concentration. wikipedia.org When reacting with hydroxide ion, this compound can undergo replacement of either the methoxy (B1213986) or the nitro substituent. wikipedia.org The proportion of reaction at each site is dependent on the hydroxide ion concentration. wikipedia.org For instance, in aqueous acetonitrile, the product ratio of o-nitrophenol to o-methoxyphenol is quite sensitive to hydroxide concentration, with higher concentrations favoring o-nitrophenol formation. wikipedia.org It has been predicted that at sufficiently low hydroxide concentrations (< 5 x 10⁻⁴ M), o-methoxyphenol should predominate. wikipedia.org

The influence of solvent composition on nucleophilic aromatic substitutions has been studied for related nitroanisoles. For example, the reactions of 4-R and 6-R-2-nitroanisoles (where R = Me, Br) with cyclohexylamine (B46788) lead to aromatic nucleophilic substitution products, while reactions with piperidine (B6355638) primarily yield substituted nitrophenols. nih.govidrblab.net The rate of reaction can also be affected by the position of substituents, with 6-R-2-nitroanisoles reacting faster than their 4-R counterparts, which might be attributed to the spatial arrangement of the methoxide (B1231860) group. nih.govidrblab.net

Oxidative Transformations

This compound undergoes oxidative transformations in biological systems, leading to various metabolites. uni-goettingen.desigmaaldrich.com

Cytochrome P450-Mediated Oxidation

Cytochrome P450 (CYP) enzymes play a significant role in the oxidative metabolism of this compound, primarily leading to its detoxication. sigmaaldrich.comfishersci.comnih.govfishersci.ca In rat hepatic microsomes, this compound is oxidized to 2-nitrophenol (B165410) (2-NP) as the major metabolite, along with minor products 2,5-dihydroxynitrobenzene (2,5-DNB) and 2,6-dihydroxynitrobenzene (2,6-DNB). sigmaaldrich.comfishersci.ca These dihydroxylated products are also considered detoxication metabolites. sigmaaldrich.comfishersci.ca

Studies using recombinant rat and human CYP enzymes have identified specific isoforms involved in this process. Rat CYP2E1, followed by CYP2D2, 2C6, 2B2, and 1A1, were found to be the most efficient enzymes in this compound oxidation. sigmaaldrich.com Human orthologous CYP enzymes exhibit similar efficiencies. sigmaaldrich.com In human hepatic microsomes, CYP2E1 is the primary enzyme responsible for this compound oxidation. fishersci.ca Both human CYP2E1 and 1A1 are particularly effective in forming 2,5-DNB and 2,6-DNB. fishersci.ca The oxidative demethylation of this compound to 2-nitrophenol is a key detoxication pathway, also catalyzed by cytochrome P450 2E1 in both human and rat systems. fishersci.comnih.gov

The following table summarizes the key metabolites formed during the oxidative transformation of this compound:

| Metabolite | Formation Pathway | Role |

| 2-Nitrophenol (2-NP) | Oxidative demethylation by Cytochrome P450 enzymes | Detoxication |

| 2,5-Dihydroxynitrobenzene (2,5-DNB) | Oxidation of 2-NP by Cytochrome P450 enzymes | Detoxication |

| 2,6-Dihydroxynitrobenzene (2,6-DNB) | Oxidation of 2-NP by Cytochrome P450 enzymes | Detoxication |

Formation of 2-Nitrophenol and other Hydroxylated Products

The metabolism of this compound (2-NA) in biological systems predominantly involves oxidative demethylation, leading to the formation of 2-nitrophenol (2-NP). americanelements.com This 2-nitrophenol is subsequently conjugated with sulfate (B86663) and glucuronic acid, representing a major detoxification pathway. americanelements.com

Further hydroxylation of 2-nitrophenol has been observed, resulting in the formation of dihydroxylated products. Rat hepatic microsomes are capable of oxidizing 2-nitrophenol to 2,5-dihydroxynitrobenzene (2,5-DNB). Similarly, human hepatic microsomes also metabolize 2-nitrophenol, with cytochrome P450 (CYP) enzymes playing a crucial role. Specifically, human CYP2E1, CYP2A6, and CYP2B6 have been identified as the most effective enzymes in this oxidative process, yielding 2,5-dihydroxynitrobenzene (2,5-DNB) as the predominant product in human microsomes. Minor oxidation products, such as 2,6-dihydroxynitrobenzene (2,6-DNB), have also been detected.

The formation of 2-nitrophenol from this compound can also occur through nucleophilic substitution reactions.

Other Significant Reaction Pathways

Hydrolysis Pathways

Hydrolysis represents a significant degradation pathway for anisole (B1667542) derivatives. For this compound, the methoxy group can undergo substitution by other nucleophiles under appropriate conditions, leading to the formation of 2-nitrophenol. While specific detailed mechanistic studies for the hydrolysis of this compound are not extensively documented in the provided sources, analogous studies on 2,4-dinitroanisole (DNAN) demonstrate that alkaline hydrolysis proceeds via an SN2Ar nucleophilic aromatic substitution mechanism, where the methoxy group acts as a leaving group. This suggests a similar pathway could be involved in the hydrolysis of this compound, resulting in the formation of 2-nitrophenol and methanol.

Photodegradation

This compound is susceptible to photodegradation, and it is recommended to store the compound in amber glass to prevent this process. While detailed studies specifically on the photodegradation products of this compound are limited in the provided information, research on similar nitroaromatic compounds offers insights into potential degradation pathways. For instance, para-nitroanisole is known to undergo photodegradation when exposed to sunlight and can photochemically degrade in the atmosphere in the presence of hydroxyl radicals. In aqueous environments, para-nitroanisole can photodegrade to para-methoxyphenol and para-nitrophenol in the presence of hydroxide ions.

For 2,4-dinitroanisole (DNAN), direct and indirect photolysis leads to the formation of 2,4-dinitrophenol (B41442) (DNP), other related acids or aldehydes, and inorganic nitrogen species like nitrite (B80452) and nitrate (B79036). Methoxy-nitrophenols and methoxy-nitroanilines have also been identified as photolytic products of DNAN. These findings suggest that photodegradation of this compound could involve similar pathways, leading to the cleavage of the methoxy group and/or reduction of the nitro group, potentially forming phenolic or amino derivatives.

Derivatives and Analogues of 2 Nitroanisole: Synthesis and Applications

Synthesis and Utility of Substituted Nitroanisoles

Substituted nitroanisoles are a class of organic compounds characterized by the presence of a methoxy (B1213986) group and one or more nitro groups, along with other substituents on a benzene (B151609) ring. Their synthesis often involves electrophilic aromatic substitution, nucleophilic aromatic substitution, or other functional group transformations.

Halogenated derivatives of 2-nitroanisole are important building blocks due to the reactivity of the halogen atom, which can be further functionalized.

Synthesis:

4-Fluoro-2-nitroanisole (B1348801): This compound can be formed through the photolysis of a charge transfer complex involving tetranitromethane and 4-fluoroanisole (B119533) in dichloromethane (B109758) at -20°C. sigmaaldrich.comchemicalbook.com Another synthetic route involves the reaction of 2,4-difluoro-1-nitrobenzene with potassium tert-butoxide in toluene, followed by the addition of methanol (B129727). chemicalbook.com

4-Bromo-2-nitroanisole: Synthesis can be achieved through a nucleophilic substitution reaction where chloride acts as the nucleophile, followed by the nitration of the resulting bromonitrobenzene. cymitquimica.com Alternatively, it can be prepared by first nitrating anisole (B1667542) to form 4-nitroanisole (B1192098), and then brominating the 4-nitroanisole using bromine in the presence of iron(III) bromide. brainly.com Synthesis from 4-methoxy-2-nitrobenzoic acid is also a known route. chemicalbook.com

4-Chloro-2-nitroanisole (B146433): This derivative can be synthesized by the nucleophilic displacement of a chloride atom in 1,4-dichloro-2-nitrobenzene (B41259) using a methoxide (B1231860) reagent. wikipedia.org

Applications in Various Fields: Halogenated nitroanisoles are versatile intermediates in several industries due to their specific chemical properties.

Halogenated nitroanisoles are crucial intermediates in the pharmaceutical industry, serving as building blocks for the synthesis of various active pharmaceutical ingredients (APIs). For instance, 4-fluoro-2-nitroanisole is utilized in the development of new therapeutic agents and biologically active compounds. chemimpex.cominnospk.com It is particularly employed in the creation of anti-inflammatory, antimicrobial, and anti-cancer agents. netascientific.com Similarly, 4-chloro-2-nitroanisole acts as an intermediate in the synthesis of diverse pharmaceutical compounds, including drugs for rheumatoid arthritis (Iguratimod) and glaucoma (Netarsudil). guidechem.comvandvpharma.com Other related halogenated nitroanisoles, such as 3-fluoro-4-nitroanisole, are also used as pharmaceutical intermediates, with their fluoro and nitro groups offering unique combinations for improving pharmacokinetic profiles in drug development. nordmann.global

These compounds also play a significant role in the agrochemical sector. 4-Fluoro-2-nitroanisole is an important intermediate for the formulation of effective pesticides and herbicides, contributing to crop protection and yield improvement. chemimpex.comnetascientific.com 4-Chloro-2-nitroanisole is also noted for its use in the agrochemical field. guidechem.com

The unique properties imparted by the halogen and nitro groups make these compounds valuable in the development of advanced materials. For example, 5-fluoro-2-nitroanisole (B157042) (a related isomer) finds applications in creating advanced materials such as polymers and coatings, which are essential in the electronics and automotive industries for their durability and resistance to environmental factors. netascientific.com The broader category of 4-chloro-2-nitroanisole is also mentioned for its utility in the dyestuff field, which often intersects with specialty chemicals and polymers. guidechem.com

Dinitroanisole derivatives, characterized by the presence of two nitro groups, exhibit distinct properties, particularly in their energetic applications.

2,4-Dinitroanisole (B92663) (DNAN) is a prominent dinitroanisole derivative, recognized as a low-sensitivity organic compound. wikipedia.org

Synthesis: DNAN can be synthesized through the dinitration of anisole using a mixture of nitric acid and sulfuric acid. ontosight.ai Other methods include further nitration of p-nitroanisole or o-nitroanisole, and nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene (B32670) with basic methanol. dtic.mil A more environmentally benign solvent-free process has been developed, involving the use of propionic anhydride (B1165640) and 98% nitric acid to form propionyl nitrate (B79036), which then reacts with a concentrated solution of anisole and propionic anhydride. dtic.mil Another synthesis route involves charging a reactor with methyl isobutyl ketone, 2,4-dinitrophenol (B41442), ground potassium carbonate, and methyl bromide, followed by heating under pressure. prepchem.com

Applications as Insensitive Munitions: DNAN is of significant interest to military and industrial sectors as a replacement for trinitrotoluene (TNT) in melt-cast explosives. wikipedia.orgdtic.mil It is used in various explosive mixtures, including IMX-101, IMX-104, PAX-48, PAX-21, and PAX-41. wikipedia.org Compared to TNT, DNAN possesses approximately 90% of the explosive power, is less dense, and has a higher melting point, allowing for safer melting and casting processes. wikipedia.org

Environmental Fate: When 2,4-dinitroanisole is introduced into soil, it undergoes modification by bacteria over a period of a few weeks. wikipedia.org This process typically proceeds through intermediates such as 2-nitroso-4-nitroanisole and 2-hydroxyamino-4-nitroanisole, ultimately leading to 2-amino-4-nitroanisole. wikipedia.org In the human body, DNAN is converted to 2,4-dinitrophenol. wikipedia.org Research has also demonstrated that a Nocardia sp. bacterium can mineralize 2,4-dinitroanisole as a sole carbon source via the established 2,4-dinitrophenol pathway. wikipedia.org

Compound Names and PubChem CIDs

Spectroscopic and Computational Investigations of 2 Nitroanisole

Quantum Chemical Calculations and Density Functional Theory (DFT)

HOMO-LUMO Energy Gap Analysis and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals that provide critical information about a molecule's electronic properties, including its chemical reactivity and charge transfer characteristics. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of intramolecular charge transfer. A smaller energy gap suggests a greater propensity for charge transfer within the molecule.

Computational studies on 2-nitroanisole derivatives, such as 5-chloro-2-nitroanisole (B32773) (PubChem CID: 81110) and 4-chloro-2-nitroanisole (B146433) (PubChem CID: 66631), have shown that charge transfer occurs within these molecules, as evidenced by their calculated HOMO-LUMO energy gaps. For instance, the HOMO-LUMO transition in 5-chloro-2-nitroanisole contributes significantly to its absorption maxima. Similarly, for 4-chloro-2-nitroanisole, the HOMO-LUMO analysis elucidates information regarding charge transfer within the molecule, and the energy gap reflects its chemical activity.

Table 1: Representative Electronic Transition Data for this compound Derivatives

| Compound | Method | Basis Set | Absorption Maxima (nm) | Transition Type | Contribution to Transition | Reference |

| 5-Chloro-2-nitroanisole (PubChem CID: 81110) | DFT (B3LYP) | 6-31G(d,p) | 389.94 (in ethanol) | HOMO→LUMO (π-π) | 85% | |

| 4-Chloro-2-nitroanisole (PubChem CID: 66631) | TD-DFT (B3LYP) | 6-311++G(d,p) | 256.68 (calculated) | n → π, π → π* | N/A |

Note: The table above presents data from studies on closely related derivatives to illustrate the type of findings typically obtained for this compound and its analogues. These tables are presented in a static format, but in a digital context, they could be interactive, allowing for sorting, filtering, and detailed data exploration.

Molecular Geometry Optimization

Molecular geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound and its derivatives, density functional theory (DFT) methods are widely employed for this purpose.

Studies on compounds like 5-chloro-2-nitroanisole (5C2NA) and 4-fluoro-2-nitroanisole (B1348801) (4FNA) utilize DFT with various basis sets, such as 6-31G*/6-311+G** and B3LYP/6-311+G**, to optimize molecular structures. The optimized geometries are confirmed by the absence of imaginary frequencies, indicating a true energy minimum. These calculations provide highly accurate structural parameters, including bond lengths and bond angles, which often show good agreement with experimental data for similar chemical structures. For instance, the optimized molecular structure of 4FNA belongs to the Cs point group symmetry.

Table 2: Representative Total Energies from DFT Geometry Optimization

| Compound | Method | Basis Set | Total Energy (Hartrees) | Reference |

| 4-Fluoro-2-nitroanisole (4FNA) | DFT (B3LYP) | 6-31G* | -1463.362642 | |

| 4-Fluoro-2-nitroanisole (4FNA) | DFT (B3LYP) | 6-311+G** | -1463.539867 | |

| 2-Bromomethyl-4-nitroanisole (BMNA) | DFT (B3LYP) | 6-31+G(d,p) | -3161.75347229 |

Note: The table above presents data from studies on closely related derivatives to illustrate the type of findings typically obtained for this compound and its analogues. These tables are presented in a static format, but in a digital context, they could be interactive, allowing for sorting, filtering, and detailed data exploration.

Prediction of Electronic and Optical Properties

Computational methods are extensively used to predict and understand the electronic and optical properties of this compound and its derivatives. These predictions are crucial for potential applications, particularly in fields like nonlinear optics.

Electronic excitation energies, oscillator strengths, and the character of excited states are calculated using methods like closed-shell singlet calculation or Time-Dependent Density Functional Theory (TD-DFT). The UV-Vis spectra are predicted, and the observed absorption maxima are frequently attributed to electronic transitions, often involving the HOMO-LUMO orbitals, indicative of π-π* transitions. For example, the calculated UV-Vis spectrum of 4-chloro-2-nitroanisole shows an intense electronic transition at 256.68 nm, correlating well with experimental data.

Furthermore, the first-order hyperpolarizability is a key parameter calculated to assess the nonlinear optical (NLO) properties of a compound. Studies on 5-chloro-2-nitroanisole indicate that it is a good candidate for nonlinear optical materials due to its calculated first-order hyperpolarizability. Molecular Electrostatic Potential (MESP) maps are also utilized to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack, with negative potential sites typically localized on electronegative atoms like oxygen. Fukui indices further support the prediction of reactive sites.

Computational Study of Reaction Mechanisms and Energy Barriers

Computational chemistry is a powerful tool for investigating the intricate details of reaction mechanisms and quantifying energy barriers, providing atomistic insights into chemical transformations. For nitroanisole compounds, such studies often employ DFT and ab initio molecular dynamics/molecular mechanics (AIMD/MM) simulations.

Investigations into the hydrolysis pathways of 2,4-dinitroanisole (B92663) (DNAN, PubChem CID: 8385), a related nitroaromatic compound, illustrate the application of these methods. These studies reveal that nucleophilic aromatic substitution pathways, such as denitration, can involve high energy barriers (e.g., ΔG‡ > 29 kcal mol–1). The intrinsic reaction coordinate (IRC) path is a critical concept in these analyses, as it delineates the step-by-step energetics along the reaction pathway between stationary states (reactants, transition states, and products), offering further insight into bond cleavage and formation processes.

Computational modeling can also demonstrate how certain conditions, such as the presence of catalysts (e.g., pyrogenic carbonaceous matter), can lower activation energies for reactions like DNAN hydrolysis, thereby enhancing degradation. The spontaneity of adsorption processes related to nitroaromatic explosives has also been evaluated, showing that increasing temperature can gradually increment Gibbs free energy of adsorption, making the process less spontaneous.

Molecular Interaction Studies

Understanding the nature and strength of intermolecular interactions is crucial for predicting the macroscopic properties and behavior of chemical systems involving this compound.

Ultrasonic Techniques for Analyzing Ternary Liquid Mixtures

Ultrasonic techniques are a non-destructive and effective method for investigating intermolecular interactions in liquid mixtures. These techniques involve measuring experimental values of ultrasonic velocity, density, and viscosity for liquid systems, from which various acoustical and thermodynamic parameters can be computed.

For ternary liquid mixtures containing this compound (also referred to as o-methoxynitrobenzene) with other components like 1-pentanol (B3423595) (PubChem CID: 8134) in n-hexane (PubChem CID: 8058) at different temperatures, these measurements provide valuable insights. Parameters such as adiabatic compressibility, free volume, internal pressure, and acoustic impedance are calculated. The linearity or non-linearity of the variation in ultrasonic velocity and other parameters with concentration and temperature can indicate the presence and nature of molecular interactions between donor and acceptor molecules in the mixture. For instance, a uniform increase in density and viscosity with concentration in such systems at a given temperature suggests an increased extent of complex formation. Large values of acoustic impedance generally indicate the presence of specific interactions between solute molecules.

Dipole-Dipole and Other Intermolecular Interactions

Intermolecular interactions in liquid mixtures involving this compound are diverse and include dipole-dipole, dipole-induced dipole, induced-induced dipole, charge transfer interactions, and hydrogen bonding. This compound itself exhibits significant dipole-dipole interactions.

Studies on binary mixtures of this compound with substituted cyclohexanones (e.g., cyclohexanone (B45756) (PubChem CID: 7967), 2-methylcyclohexanone (B44802) (PubChem CID: 7968), and 2,6-dimethylcyclohexanone (B152311) (PubChem CID: 10839)) have shown positive deviations in viscosity, which can be attributed to strong dipole-dipole interactions between the molecules. Additionally, hydrogen bonding can occur between the oxygen atom of the nitro group in this compound and hydrogen atoms with partial positive charges in the substituted cyclohexanones.

The analysis of excess thermodynamic properties, such as excess molar volume (VE), excess isentropic compressibility (κsE), and deviation in viscosity (Δη), provides further evidence of these interactions. Positive values of excess properties often suggest the presence of dispersive forces, while negative values typically indicate stronger attractive interactions like dipole-dipole interactions, charge transfer interactions, or hydrogen bonding between unlike molecules. The strength of these intermolecular interactions can be influenced by factors such as steric hindrance and temperature; for example, increasing temperature can lead to a weakening of intermolecular dipolar associations due to increased kinetic energy and free volume.

Environmental Fate and Remediation of 2 Nitroanisole

Occurrence and Distribution in Environmental Compartments

2-Nitroanisole is released into the environment through various waste streams associated with its production and use in organic synthesis. researchgate.net Its physical and chemical properties dictate its distribution across water, soil, and air.

This compound has been detected in various water systems, including drinking water. researchgate.net Monitoring studies in Japan and the Netherlands have reported its presence in water samples, indicating its potential to contaminate surface and groundwater resources. amanote.com Once in an aquatic environment, this compound may adsorb to suspended solids and sediment. researchgate.net Volatilization from water surfaces is considered a very slow process, with estimated half-lives of 105 days for a model river and 772 days for a model lake. researchgate.net Bioconcentration in aquatic organisms is not expected to be a significant process. researchgate.net

Table 1: Reported Concentrations of this compound in Water

| Location | Concentration Range (µg/L) | Source |

|---|---|---|

| Japan | 0.7 | amanote.com |

| Netherlands | 0.3 - 1.0 | amanote.com |

| Germany (unspecified nitroanisole isomer) | 0.1 - 0.9 | amanote.com |

When released to soil, this compound is expected to exhibit moderate mobility. researchgate.net Its persistence in soil is notable, as studies have indicated that biodegradation is not a significant environmental fate process in this compartment. researchgate.netresearchgate.net For instance, one study using a soil microflora inoculum found that it took over 64 days to achieve degradation. researchgate.net Volatilization from both moist and dry soil surfaces is not considered an important fate process. researchgate.netresearchgate.net In Japan, this compound was detected in 4.3% of 70 sediment samples collected from an industrial zone, with an average concentration of 0.69 ppm. researchgate.net

In the atmosphere, this compound is expected to exist almost exclusively as a vapor due to its vapor pressure. researchgate.netresearchgate.net Aromatic nitro-compounds, including this compound, are recognized as widespread environmental pollutants found on the surface of ambient air particulate matter. researchgate.net The primary atmospheric degradation process for vapor-phase this compound is the reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 4.6 days (109 hours). researchgate.netresearchgate.net The compound may also be susceptible to direct photolysis by sunlight. researchgate.net An accidental release of approximately 10 tonnes of vapor containing this compound and other chemicals occurred from a chemical plant in Germany in 1993, highlighting the potential for direct atmospheric contamination. researchgate.net

Degradation Pathways in Environmental Systems

The degradation of this compound in the environment is generally slow, with the compound being considered largely non-biodegradable under standard tests. researchgate.net The electron-withdrawing nature of the nitro group on the aromatic ring makes it resistant to oxidative degradation by microorganisms. westminster.ac.uk

Despite its general recalcitrance, microorganisms have evolved diverse strategies to degrade nitroaromatic compounds. These mechanisms can be broadly categorized into aerobic and anaerobic pathways, which often involve initial transformation of the nitro group.

Aerobic Biotransformation: Under aerobic conditions, microbial degradation of nitroaromatic compounds can proceed through several oxidative strategies. nih.gov These include the action of monooxygenase or dioxygenase enzymes that can hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite (B80452). nih.goveaht.org While specific studies on this compound are scarce, research on the closely related compound 2,4-dinitroanisole (B92663) (DNAN) has shown that aerobic biotransformation can be initiated by the regioselective reduction of the ortho-nitro group to form 2-amino-4-nitroanisole. nih.gov Another potential aerobic pathway, observed in the metabolic processing of this compound in rats, involves O-demethylation to form 2-nitrophenol (B165410), which is then further oxidized. mdpi.comresearchgate.net This suggests that demethylation could be a possible initial step in the aerobic microbial degradation of this compound.

Anaerobic Biotransformation: In the absence of oxygen, the primary mechanism for the initial attack on nitroaromatic compounds is the reduction of the nitro group. nih.govplos.org Anaerobic bacteria can reduce the nitro group (-NO2) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the corresponding amine (-NH2). nih.govplos.org This process makes the aromatic ring more susceptible to subsequent degradation. For example, under anaerobic conditions, the biotransformation of DNAN results in the formation of 2-amino-4-nitroanisole and subsequently 2,4-diaminoanisole. This reductive pathway is a common strategy employed by anaerobic microorganisms to detoxify and begin the breakdown of nitroaromatic contaminants in soil and sediment. nih.gov

Table 2: Comparison of Aerobic and Anaerobic Biotransformation of Nitroaromatic Compounds

| Condition | Initial Reaction Type | Key Enzymes/Processes | Common Intermediates |

|---|---|---|---|

| Aerobic | Oxidative or Reductive | Monooxygenases, Dioxygenases, Nitroreductases | Nitrophenols, Catechols, Amino-nitro compounds |

| Anaerobic | Reductive | Nitroreductases | Nitroso compounds, Hydroxylamines, Aromatic amines |

Photodegradation Processes

Sunlight can induce the transformation of this compound in the environment through photodegradation. This process involves the absorption of light energy, which can lead to the breaking of chemical bonds and the formation of various photoproducts. The photodegradation of organic compounds can proceed through direct photolysis, where the molecule itself absorbs light, or through indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as humic acids. The specific products of this compound photodegradation can vary depending on the environmental conditions, such as the presence of water, oxygen, and other reactive species. For many nitroaromatic compounds, photodegradation can involve oxidation of the aromatic ring and transformation of the nitro group.

Abiotic Degradation via Metallic Reagents

In addition to biological and photochemical processes, this compound can undergo abiotic degradation through reactions with certain metallic reagents. Zero-valent iron (Fe⁰) has been extensively studied for its ability to reduce a wide range of environmental contaminants, including nitroaromatic compounds dtic.milelsevierpure.com. The reaction mechanism involves the oxidation of the iron metal and the transfer of electrons to the nitro group of the organic compound. In the case of nitrobenzene (B124822), a compound structurally similar to this compound, reduction by zero-valent iron leads to the formation of aniline (B41778) as the primary product, with nitrosobenzene as an intermediate elsevierpure.com. It is anticipated that this compound would undergo a similar reductive transformation to o-anisidine (B45086). The efficiency of this process is influenced by factors such as pH, the surface area of the iron, and the presence of other substances in the water that may passivate the iron surface elsevierpure.com.

Remediation Strategies for this compound Contamination

The removal of this compound from contaminated soil and groundwater can be achieved through various remediation technologies, which can be broadly categorized into biological and chemical approaches.

Bioremediation and Bioaugmentation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. For sites contaminated with this compound, this can involve stimulating the growth and activity of indigenous microorganisms capable of its degradation (biostimulation) or introducing specific, pre-selected microorganisms to the site (bioaugmentation) krishisanskriti.org.

The success of bioremediation depends on several factors, including the presence of suitable microbial populations, appropriate environmental conditions (e.g., pH, temperature, oxygen levels), and the bioavailability of the contaminant. While specific full-scale bioremediation projects for this compound are not extensively documented in the readily available literature, the principles of bioremediation for nitroaromatic compounds are well-established. Such strategies often involve creating anaerobic conditions to promote the reductive transformation of the nitro group, followed by aerobic treatment to degrade the resulting aromatic amines nih.govdtic.mil.

Bioaugmentation, in particular, offers a targeted approach by introducing microbial strains with known capabilities for degrading specific contaminants. Although Nocardioides sp. JS1661 was found to be ineffective against this compound, the isolation and application of other, more suitable microbial consortia could be a viable remediation strategy. The selection of robust and competitive microorganisms is a critical factor for the success of bioaugmentation krishisanskriti.org.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize and mineralize organic pollutants. AOPs are particularly effective for the treatment of recalcitrant compounds like this compound that are resistant to conventional treatment methods.

Common AOPs include ozonation, Fenton and photo-Fenton processes, and photocatalysis using semiconductors like titanium dioxide (TiO₂).

Ozonation : The reaction of ozone (O₃) with this compound can lead to its degradation. The effectiveness of ozonation is often enhanced at higher pH values, where ozone decomposition to form hydroxyl radicals is favored. Studies on the ozonation of the related compound nitrobenzene have shown significant removal efficiencies, with the degradation proceeding through the formation of hydroxylated and ring-cleavage products frontiersin.org.

Fenton and Photo-Fenton Processes : The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to generate hydroxyl radicals. This process is highly effective in degrading a wide range of organic compounds. The efficiency of the Fenton process is typically highest under acidic conditions. The photo-Fenton process enhances the degradation rate by using UV light to photochemically reduce Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals. Research on the Fenton-based degradation of nitroaromatic compounds has demonstrated significant mineralization, with the aromatic ring being broken down into smaller organic acids and eventually carbon dioxide kirj.eeresearchgate.net.

Photocatalysis with TiO₂ : Titanium dioxide is a widely used photocatalyst that, upon irradiation with UV light, generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which in turn degrade organic pollutants. The photocatalytic degradation of nitrobenzene using TiO₂ has been shown to be an effective treatment method mdpi.comresearchgate.net. It is expected that this compound would also be susceptible to this degradation pathway.

The following table summarizes key aspects of these AOPs for the potential treatment of this compound, based on studies of similar nitroaromatic compounds.

| Advanced Oxidation Process | Key Reactants/Catalysts | Typical Operating Conditions | Potential Degradation Products |

| Ozonation | Ozone (O₃) | Alkaline pH enhances radical formation | Hydroxylated aromatics, ring-cleavage products (e.g., organic acids) |

| Fenton Process | Hydrogen Peroxide (H₂O₂), Ferrous Iron (Fe²⁺) | Acidic pH (typically around 3) | Hydroxylated intermediates, short-chain carboxylic acids, CO₂, H₂O |

| Photo-Fenton Process | H₂O₂, Fe²⁺, UV Light | Acidic pH | Similar to Fenton, but with potentially faster degradation rates |

| Photocatalysis | Titanium Dioxide (TiO₂), UV Light | Near-neutral pH | Hydroxylated intermediates, aromatic amines (under reductive conditions), CO₂, H₂O |

Adsorption-Based Removal Technologies

Adsorption has emerged as a highly effective and widely studied technology for the removal of organic pollutants, including nitroaromatic compounds like this compound, from aqueous environments. This process involves the accumulation of the pollutant molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficacy of adsorption depends on various factors, including the physicochemical properties of the adsorbent (such as surface area, pore size distribution, and surface chemistry) and the adsorbate, as well as environmental conditions like pH and temperature. mdpi.comjwent.net A range of materials, from commercially produced activated carbons to low-cost natural and modified materials like biochar, clays, and zeolites, have been investigated for their potential to remove nitroaromatic compounds. jwent.netfrontiersin.orgnih.govmedcraveonline.com

Activated Carbon

Activated carbon is a well-established adsorbent due to its high porosity, large surface area, and versatile surface chemistry, making it effective for the removal of a broad spectrum of organic compounds. mdpi.com Research on compounds structurally similar to this compound, such as nitrophenol isomers, demonstrates the high adsorption capacity of activated carbon. Studies have shown that the adsorption behavior is influenced by factors like contact time, initial pollutant concentration, pH, and temperature. researchgate.net For instance, the maximum adsorption capacity of activated carbon for o-nitrophenol, a related compound, has been reported to be as high as 676.03 mg/g under neutral conditions at 25°C. researchgate.net The adsorption process on activated carbon is often well-described by the Langmuir and Freundlich isotherm models, with kinetics typically following a pseudo-second-order model, suggesting that the rate-limiting step may be chemisorption. researchgate.netresearchgate.net The efficiency of activated carbon can also be linked to particle size; smaller particles generally exhibit a higher surface-area-to-volume ratio and reduced diffusion limitations, leading to enhanced adsorption capacity. mdpi.com

| Adsorbent | Target Pollutant | Maximum Adsorption Capacity (mg/g) | Optimal Conditions | Applicable Model | Reference |

|---|---|---|---|---|---|

| Activated Carbon | o-Nitrophenol | 676.03 | 25°C, Neutral pH | Langmuir | researchgate.net |

| Activated Carbon | p-Nitrophenol | 449.56 | 25°C, Neutral pH | Langmuir | researchgate.net |

| Water Hyacinth Activated Carbon | 2-Nitrophenol | Not Specified | 28°C | Langmuir, Pseudo-second-order | researchgate.net |

| Cherry Kernel Shell Activated Carbon | Cadmium(II) | 7.593 | 25°C | Langmuir, Pseudo-second-order |

Biochar

Biochar, a carbon-rich material produced from the pyrolysis of biomass, is considered a promising and cost-effective alternative to activated carbon for environmental remediation. nih.govenvjournal.ir Its porous structure, high surface area, and presence of various surface functional groups contribute to its ability to adsorb organic pollutants. mdpi.comnih.gov Studies have demonstrated that biochar can effectively remove nitro explosives and other nitroaromatic compounds from water. nih.gov The adsorption capacity of biochar is influenced by the feedstock material and pyrolysis conditions. For instance, modifications such as acid or alkali treatment can significantly increase the specific surface area and pore volume of biochar, enhancing its removal efficiency. mdpi.com The mechanisms governing the adsorption of nitroaromatics onto biochar often involve π-π electron donor-acceptor interactions between the pollutant molecules and the carbonaceous surface of the biochar. nih.gov

| Biochar Source | Modification | Target Pollutant | Adsorption Efficiency/Capacity | Key Findings | Reference |

|---|---|---|---|---|---|

| Avocado-based Hydrochar | None | 2-Nitrophenol | 562 mg/g | Adsorption was endothermic, involving electrostatic interactions. | researchgate.net |

| LDH/Bone-based Biochar | Layered Double Hydroxide (B78521) | 2-Nitrophenol | 761 mg/g | Surface diffusion was the main mass transport mechanism. | researchgate.net |

| Straw and Stubble | None (Pyrolysis at 350°C) | Nitrophenol | 84.8% removal | Optimal conditions: pH 4.2, 60 min contact time. | envjournal.ir |

| Various Biomasses | None | Nitro explosives | Effective sorption observed | Sorption capacity is proportional to surface area and carbon content. | nih.gov |

Clay Minerals and Zeolites

Natural materials like clay minerals and zeolites are also attractive adsorbents due to their low cost, abundance, and potential for modification. Clay minerals, such as montmorillonite and bentonite, possess a layered structure and a net negative charge that allows for the adsorption of cations through ion exchange. jwent.net Their adsorption capabilities can be enhanced through treatments like acid activation, which can increase surface area and alter surface characteristics. jwent.net

Zeolites are crystalline aluminosilicates with a three-dimensional porous structure, providing a high surface area and well-defined channels for adsorption. medcraveonline.comnih.gov The adsorption capacity of zeolites for organic molecules like this compound is highly dependent on their structure and the ratio of silica to alumina (Si/Al). core.ac.uk High-silica zeolites, being more hydrophobic, generally show a greater affinity for nonpolar organic compounds. core.ac.uk For nitrobenzene, a compound similar to this compound, faujasite-type zeolites with a high Si/Al ratio have demonstrated significant adsorption capacities, reaching up to 267 mg/g. core.ac.uk Furthermore, natural zeolites like clinoptilolite can be modified with quaternary ammonium (B1175870) salts to enhance their efficiency in removing nitrobenzene from wastewater. medcraveonline.com

| Adsorbent | Modification | Target Pollutant | Adsorption Capacity (mg/g) | Key Findings | Reference |

|---|---|---|---|---|---|

| Faujasite (High Si/Al) | None | Nitrobenzene | 267 | Adsorption capacity depends on zeolite structure and Si/Al ratio. | core.ac.uk |